Cas no 124752-25-6 (Descyclopropyl Abacavir)

Descyclopropyl Abacavir 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1S,4R)-
- Descyclopropyl Abacavir
- 6-aminocarbovir
- (1α,4α)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentenyl-carbinol
- [(1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
- 2-Cyclopentene-1-methanol, 4-(2,6-diamino-9H-purin-9-yl)-, (1S-cis)-
- (1S,4R)-4-[2,6-Diamino-9H-purin-9-yl]-2-cyclopentene-1-methanol
- 2-CYCLOPENTENE-1-METHANOL, 4-(2,6-DIAMINO-9H-PURIN-9-YL)-, (1S,4R)-
- NSC 614850
- [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
- DTXSID90922641
- (-)-(1S,4R)-4-[2,6-Diamino-9H-purin-9yl]-2-cyclopentene-1-methanol
- F795V26W54
- 118237-88-0
- UNII-F795V26W54
- (+/-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
- (+/-)-Carbocy-2,6-diNH2-P-D4-Nucleo
- ((1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- Rel-((1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- 124752-25-6
- SCHEMBL6553486
- (-)6AC
- ((1S,4R)-4-(2,6-DIAMINO-9H-PURIN-9-YL)CYCLOPENT-2-ENYL)METHANOL
- 6-Amino-carbovir
- NSC614850
- [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-enyl]methanol
- [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol
- AminoCBV
- Q27277758
- (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
- ABACAVIR SULFATE IMPURITY C [EP IMPURITY]
- ABACAVIR SULFATE IMPURITY C [WHO-IP]
- (+-)-Carbocy-2,6-diNH2-P-D4-Nucleo
-
- インチ: InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1
- InChIKey: ZKJUXHDSLJYKED-RQJHMYQMSA-N
- ほほえんだ: OC[C@@H]1C=C[C@H](N2C=NC3C(=NC(=NC2=3)N)N)C1
計算された属性
- せいみつぶんしりょう: 246.123
- どういたいしつりょう: 246.123
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116A^2
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.75±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 180-182°C
- ふってん: 628.2±65.0 °C at 760 mmHg
- フラッシュポイント: 333.7±34.3 °C
- 屈折率: 1.866
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
- PSA: 115.87000
- LogP: 1.26260
- じょうきあつ: 0.0±1.9 mmHg at 25°C
Descyclopropyl Abacavir セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 41-43
- セキュリティの説明: 26-36/37-39
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Descyclopropyl Abacavir 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D288865-5mg |
Descyclopropyl Abacavir |
124752-25-6 | 5mg |
$ 178.00 | 2023-09-08 | ||
TRC | D288865-2mg |
Descyclopropyl Abacavir |
124752-25-6 | 2mg |
$131.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1000420-20MG |
Abacavir Related Compound A |
124752-25-6 | 20mg |
¥12990.16 | 2024-12-26 | ||
TRC | D288865-1mg |
Descyclopropyl Abacavir |
124752-25-6 | 1mg |
$80.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2064-50MG |
124752-25-6 | 50MG |
¥8290.74 | 2023-01-14 | |||
TRC | D288865-50mg |
Descyclopropyl Abacavir |
124752-25-6 | 50mg |
$ 1386.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1000420-20MG |
124752-25-6 | 20MG |
¥15971.65 | 2023-01-06 | |||
TRC | D288865-10mg |
Descyclopropyl Abacavir |
124752-25-6 | 10mg |
$ 333.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2064-50MG |
Descyclopropyl Abacavir |
124752-25-6 | 50mg |
¥6992.76 | 2025-01-10 |
Descyclopropyl Abacavir 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Descyclopropyl Abacavirに関する追加情報
Descyclopropyl Abacavir: A Comprehensive Overview
Descyclopropyl Abacavir, with the CAS number 124752-25-6, is a significant compound in the field of antiviral therapy. This compound has garnered attention due to its unique chemical structure and potential applications in treating viral infections. Recent studies have highlighted its role in inhibiting viral replication, making it a promising candidate for further research and development.
The chemical structure of Descyclopropyl Abacavir is characterized by a cyclopropyl group attached to a nucleoside analog. This structural feature contributes to its antiviral activity by targeting specific viral enzymes. Researchers have found that the compound exhibits potent activity against a range of viruses, including HIV and hepatitis C virus (HCV). Its mechanism of action involves interference with viral RNA replication, thereby reducing the viral load in infected cells.
Recent advancements in virology have underscored the importance of Descyclopropyl Abacavir in the development of novel antiviral therapies. Studies published in leading medical journals have demonstrated its efficacy in combination with other antiviral agents, suggesting a synergistic effect that enhances therapeutic outcomes. These findings have implications for the treatment of chronic viral infections, where current therapies may be limited by drug resistance or adverse side effects.
In addition to its antiviral properties, Descyclopropyl Abacavir has shown potential in preclinical models for the treatment of cancer. Research indicates that the compound may inhibit tumor growth by targeting specific oncogenic pathways. This dual functionality highlights the versatility of Descyclopropyl Abacavir and opens new avenues for its application in oncology.
The synthesis and characterization of Descyclopropyl Abacavir have been extensively studied, with researchers focusing on optimizing its pharmacokinetic properties. Improved bioavailability and reduced toxicity are key areas of investigation, as these factors are critical for successful clinical translation. Recent breakthroughs in drug delivery systems have also explored the use of nanotechnology to enhance the efficacy and reduce side effects of Descyclopropyl Abacavir.
Clinical trials involving Descyclopropyl Abacavir are currently underway, with promising results indicating its safety and tolerability in human subjects. These trials are paving the way for regulatory approval and eventual use in clinical settings. The integration of Descyclopropyl Abacavir into existing treatment regimens could significantly improve patient outcomes and reduce the burden of viral diseases worldwide.
In conclusion, Descyclopropyl Abacavir, CAS number 124752-25-6, represents a cutting-edge advancement in antiviral research. Its unique chemical properties, combined with recent scientific breakthroughs, position it as a valuable tool in the fight against viral infections and other debilitating diseases. As research continues to unfold, the potential applications of this compound are expected to expand further, offering new hope for patients worldwide.
124752-25-6 (Descyclopropyl Abacavir) 関連製品
- 888443-70-7(2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 2171958-12-4(2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid)
- 2138132-76-8(2-{3-[(Methylamino)oxy]-1,1-dioxo-1lambda6-thiolan-3-yl}acetic acid)
- 1356781-81-1(2-N-methyl2-(4-methylphenyl)ethenesulfonamidoacetamide)
- 1346598-39-7(N-Acetylpiperazine-N’-(4-phenol) Ketoconazole)
- 1807152-03-9(3-Bromo-2-nitro-6-(trifluoromethylthio)toluene)
- 1270310-19-4(5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid)
- 2228446-60-2(2-(2-tert-butylphenyl)ethane-1-sulfonyl fluoride)
- 302804-57-5(ethyl 2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido-4,5-dimethylthiophene-3-carboxylate)
- 35332-10-6(Ethanamine, N,N-dimethyl-2-(methylthio)-)




